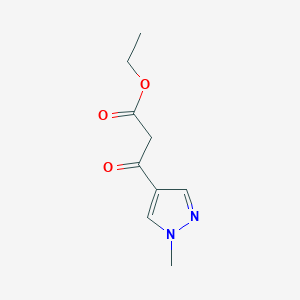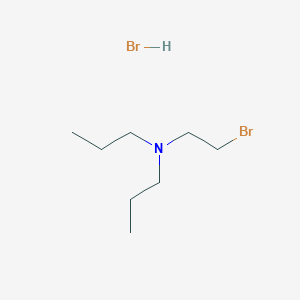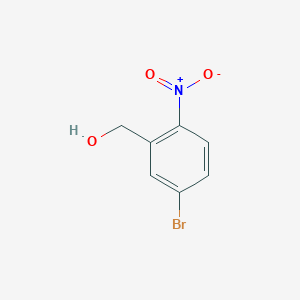
5-Amino-2-bromo-4-methylbenzoic acid
Übersicht
Beschreibung
5-Amino-2-bromo-4-methylbenzoic acid is a chemical compound with the CAS Number: 745048-63-9 . It has a molecular weight of 230.06 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The linear formula of 5-Amino-2-bromo-4-methylbenzoic acid is C8H8BrNO2 . The InChI code is 1S/C8H8BrNO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,10H2,1H3,(H,11,12) .Physical And Chemical Properties Analysis
5-Amino-2-bromo-4-methylbenzoic acid is a solid substance . The physical form is not specified in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis of Organic Compounds
5-Amino-2-bromo-4-methylbenzoic acid: is a valuable intermediate in organic synthesis. Its bromine atom is reactive and can be substituted with various nucleophiles through nucleophilic substitution reactions . This property is exploited to synthesize a wide range of organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Analytical Chemistry
This compound can be used as a standard or reference material in analytical chemistry. Its unique structure allows it to be easily identified and quantified using techniques like mass spectrometry .
Safety and Hazards
The safety information for 5-Amino-2-bromo-4-methylbenzoic acid includes several hazard statements: H302-H315-H319-H335 . This indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and, if in eyes, to rinse cautiously with water for several minutes .
Wirkmechanismus
Target of Action
It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 or sn2 pathway . The specific targets would depend on the context in which this compound is used.
Mode of Action
The mode of action of 5-Amino-2-bromo-4-methylbenzoic acid involves interactions with its targets through nucleophilic substitution or free radical reactions . In a free radical reaction, for example, a bromine atom can be substituted at the benzylic position .
Biochemical Pathways
The compound’s ability to undergo reactions at the benzylic position suggests it could influence pathways involving benzylic halides .
Pharmacokinetics
The compound’s lipophilicity and water solubility suggest it may have high gastrointestinal absorption and could be permeable to the skin .
Result of Action
It’s known that the compound has been used in the synthesis of artemisinin-4-(arylamino)quinazolines, which have shown potent in vitro cytotoxic activity against colorectal cancer (crc) hct116 and wm-266-4 cell lines .
Eigenschaften
IUPAC Name |
5-amino-2-bromo-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEDVFCZCKWBCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693452 | |
| Record name | 5-Amino-2-bromo-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-bromo-4-methylbenzoic acid | |
CAS RN |
745048-63-9 | |
| Record name | 5-Amino-2-bromo-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride](/img/structure/B1523632.png)




![5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1523643.png)

